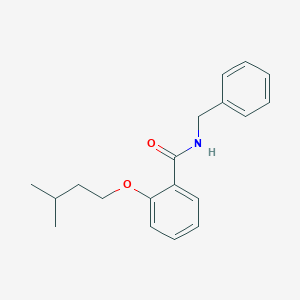

N-benzyl-2-(3-methylbutoxy)benzamide

Description

N-Benzyl-2-(3-methylbutoxy)benzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a branched 3-methylbutoxy substituent at the ortho position of the benzamide core. The compound’s structure confers unique physicochemical properties, including increased lipophilicity due to the branched alkyl ether, which may enhance membrane permeability and bioavailability. Evidence suggests its application in modulating Rho C activity, a small GTPase involved in cytoskeletal regulation and cancer metastasis . Synthesis routes likely involve nucleophilic substitution or coupling reactions to introduce the 3-methylbutoxy group, followed by amidation with benzylamine.

Properties

Molecular Formula |

C19H23NO2 |

|---|---|

Molecular Weight |

297.4g/mol |

IUPAC Name |

N-benzyl-2-(3-methylbutoxy)benzamide |

InChI |

InChI=1S/C19H23NO2/c1-15(2)12-13-22-18-11-7-6-10-17(18)19(21)20-14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,20,21) |

InChI Key |

MXONOWPVYZDERR-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Benzamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-benzyl-2-(3-methylbutoxy)benzamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparative Insights

In contrast, polar groups like sulfamoyl or morpholinyl (e.g., in GK activators or mosapride) enhance solubility and hydrogen-bonding capacity, critical for enzyme targeting . Benzyl vs.

Synthetic Routes: The target compound’s synthesis likely parallels methods for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (acyl chloride reactions) and Rip-B (direct amine-acylation) . However, introducing the 3-methylbutoxy group may require specialized conditions (e.g., Mitsunobu reaction or alkylation under basic conditions).

Biological Target Specificity :

- Unlike mosapride metabolites , which lose 5-HT4 agonism upon substituent modification , the target compound’s branched ether may retain or enhance Rho C modulation due to optimized hydrophobic interactions.

- Compared to sulfamoyl benzamides , which target GK via H-bonding , the target compound’s lack of polar groups suggests a distinct mechanism, possibly involving allosteric or protein-protein interaction disruption.

Physicochemical Properties :

- The 3-methylbutoxy substituent likely lowers the melting point compared to rigid aromatic analogs (e.g., Rip-B, 90°C) , though experimental data are needed.

- Increased lipophilicity (logP) relative to N,O-bidentate derivatives may improve blood-brain barrier penetration, relevant for central nervous system targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.